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Compound of Interest

Compound Name: 2-Bromo-4-tert-butyl-1,3-thiazole

Cat. No.: B1437994 Get Quote

An In-Depth Technical Guide to 2-Bromo-4-tert-butyl-1,3-thiazole: Synthesis, Reactivity, and

Applications

Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-tert-butyl-1,3-thiazole,

a key heterocyclic building block in modern synthetic chemistry. The document is structured to

serve researchers, scientists, and professionals in drug development and agrochemical

science. It delves into the compound's chemical identity, spectroscopic characteristics, and

detailed synthetic protocols, including the foundational Hantzsch thiazole synthesis. A core

focus is placed on its chemical reactivity, particularly the strategic use of organolithium

reagents to achieve selective functionalization, thereby unlocking its potential as a versatile

intermediate. The guide further explores its application in the synthesis of complex, biologically

active molecules, supported by established safety and handling protocols. All technical

discussions are grounded in authoritative, citable literature to ensure scientific integrity.

Chemical Identity and Physicochemical Properties
2-Bromo-4-tert-butyl-1,3-thiazole is a substituted heterocyclic compound featuring a thiazole

ring, which is an aromatic five-membered ring containing both sulfur and nitrogen atoms. The

strategic placement of a bromine atom at the 2-position and a bulky tert-butyl group at the 4-

position defines its unique reactivity and utility in organic synthesis.

The tert-butyl group provides steric hindrance and increases lipophilicity, which can be

advantageous in modulating the pharmacokinetic properties of derivative compounds. The

bromine atom at the C2 position is a versatile functional handle, susceptible to a range of
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transformations, most notably metal-halogen exchange, which is a cornerstone of its synthetic

utility.

Table 1: Chemical Identifiers and Properties

Property Value Source

IUPAC Name
2-Bromo-4-(tert-butyl)-1,3-

thiazole
IUPAC Nomenclature

Synonym
2-Bromo-4-(1,1-

dimethylethyl)thiazole
[1]

CAS Number 873075-54-8 [1][2]

Molecular Formula C₇H₁₀BrNS [2]

Molecular Weight 220.13 g/mol [2]

Canonical SMILES CC(C)(C)C1=CSC(=N1)Br [3]

InChI Key
ILKZEOZQPGBUCV-

UHFFFAOYSA-N
[3]

Physical State
Solid or liquid at room

temperature
Supplier Data

Solubility

Expected to be soluble in

organic solvents like THF,

Dichloromethane, Ethyl

Acetate

General Chemical Principles

Note: Specific experimental data for melting point and boiling point are not readily available in

the cited literature.

Spectroscopic Profile
While a dedicated spectral analysis for this specific molecule is not widely published, its

spectroscopic characteristics can be confidently predicted based on the analysis of closely

related analogues such as 2-bromo-4-phenyl-1,3-thiazole and general principles of

spectroscopy.[1]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly

informative. Two key singlet signals would be anticipated:

A singlet at approximately δ 7.0-7.5 ppm corresponding to the lone proton at the C5

position of the thiazole ring.[1]

A sharp, intense singlet at approximately δ 1.3-1.5 ppm, integrating to nine protons, which

is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal four distinct signals for the

aromatic/heterocyclic carbons and two signals for the tert-butyl group carbons. The C2

carbon, bonded to bromine, would appear significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups

present. Key absorption bands would include:

C-H stretching vibrations from the tert-butyl group around 2970-2870 cm⁻¹.

Characteristic ring stretching vibrations for the C=N and C=C bonds of the thiazole ring in

the 1600-1450 cm⁻¹ region.

A C-Br stretching vibration, typically found in the fingerprint region below 700 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic

molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic

signature of a molecule containing one bromine atom. The primary fragmentation pathway

would likely involve the loss of a methyl group (M-15) from the tert-butyl moiety to form a

stable tertiary carbocation.

Synthesis Pathway and Protocol
The synthesis of 2-bromo-4-substituted thiazoles is a well-established process that typically

involves a two-stage approach. The first stage is the construction of the thiazole ring itself,

followed by the introduction of the bromine atom. The Hantzsch thiazole synthesis is the most

prominent and widely used method for forming the core thiazole structure.[4]
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Stage 1: Hantzsch Synthesis of 2-Amino-4-tert-butyl-1,3-
thiazole
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a

thioamide.[4] To generate the required precursor, 1-bromo-3,3-dimethyl-2-butanone (an α-

haloketone) is reacted with thiourea.

Causality of Experimental Choices:

α-Haloketone: The choice of 1-bromo-3,3-dimethyl-2-butanone is critical as it directly installs

the tert-butyl group at the 4-position of the resulting thiazole ring.

Thiourea: Thiourea serves as the source for the nitrogen atom at position 3 and the sulfur

atom at position 1, while also providing the amino group at the 2-position.

Solvent: The reaction is typically carried out in a protic solvent like ethanol to facilitate the

condensation and cyclization steps.

Stage 2: Sandmeyer-type Bromination
With the 2-amino-4-tert-butyl-1,3-thiazole precursor in hand, the amino group is replaced with a

bromine atom. This is achieved via a Sandmeyer-type reaction, which involves diazotization of

the amino group followed by displacement with a bromide ion, often catalyzed by copper(I)

bromide (CuBr).[1]

Causality of Experimental Choices:

Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite source

(e.g., n-butyl nitrite or sodium nitrite in acidic conditions). This transforms the amino group

into an excellent leaving group (N₂ gas).

Copper(I) Bromide: CuBr acts as a catalyst to facilitate the substitution of the diazonium

group with a bromide ion.

Experimental Workflow Diagram
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Stage 1: Hantzsch Thiazole Synthesis

Stage 2: Sandmeyer-type Bromination

Purification
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Caption: Synthetic workflow for 2-Bromo-4-tert-butyl-1,3-thiazole.
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Detailed Protocol (Adapted from Bunev et al.[1])
Synthesis of 2-Amino-4-tert-butyl-1,3-thiazole:

To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equiv.) in ethanol, add thiourea (1.1

equiv.).

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed.

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude

aminothiazole precursor.

Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole:

Dissolve the 2-amino-4-tert-butyl-1,3-thiazole precursor (1 equiv.) and CuBr (1.5 equiv.) in

acetonitrile at room temperature.

Add n-butyl nitrite (1.5 equiv.) dropwise with stirring.

Heat the solution to approximately 60 °C for 15-30 minutes, or until gas evolution ceases.

Evaporate the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with dilute

ammonia solution to remove copper salts.

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

Purify the crude residue by column chromatography on silica gel (e.g., using a heptane-

ethyl acetate gradient) to obtain the final product.

Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-4-tert-butyl-1,3-thiazole lies in its capacity for selective

functionalization at two key positions: C2 and C5. The bromine atom at C2 allows for reactions
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typical of aryl bromides, while the proton at C5 is acidic enough to be removed by strong

bases. This dual reactivity makes it a powerful scaffold for building molecular complexity.

Selective Lithiation
A study by Demydchuk et al. on a similar substrate demonstrates the power of using different

organolithium bases to control the site of reaction.[5]

Deprotonation at C5 (Kinetic Control): Using a sterically hindered, non-nucleophilic base like

lithium diisopropylamide (LDA) at low temperatures (-78 °C) selectively removes the proton

at the C5 position. This is the kinetically favored process. The resulting 5-lithio-thiazole

intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to

introduce new functional groups exclusively at this position.

Dual Lithiation at C2 and C5: Using a more reactive organolithium reagent like tert-

butyllithium (t-BuLi) results in a different outcome. t-BuLi is strong enough to perform both

metal-halogen exchange at the C2 position and deprotonation at the C5 position. This

generates a dilithiated intermediate, which can subsequently react with two equivalents of an

electrophile to functionalize both sites of the thiazole ring simultaneously.[5]

This differential reactivity is a self-validating system; the choice of base directly dictates the

synthetic outcome, allowing for precise and predictable molecular construction.

Reactivity Diagram

Kinetic C5 Functionalization

Dual C2/C5 Functionalization

2-Bromo-4-tert-butyl-1,3-thiazole
1. LDA, THF, -78°C
2. Electrophile (E+)

Selective Deprotonation

1. t-BuLi (2 equiv.), THF, -78°C
2. Electrophile (E+)

Halogen Exchange & Deprotonation
5-Substituted ProductSelective Deprotonation

2,5-Disubstituted ProductHalogen Exchange & Deprotonation
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Caption: Differential reactivity of 2-Bromo-4-tert-butyl-1,3-thiazole.

Applications in Drug Discovery and Agrochemicals
The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and

biologically active compounds. 2-Bromo-4-tert-butyl-1,3-thiazole serves as a crucial starting

material for accessing novel derivatives with potential therapeutic or agricultural applications.

Pharmaceuticals: Thiazole derivatives exhibit a wide range of pharmacological activities,

including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][6]

The 2-bromo-4-tert-butyl-thiazole scaffold can be elaborated into more complex molecules.

For instance, through Suzuki or Stille coupling at the C2 position (after conversion to an

organometallic species), various aryl or heteroaryl groups can be introduced, which is a

common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Agrochemicals: This compound is a key intermediate in the synthesis of fungicides and

herbicides.[2] The thiazole moiety can enhance the bioactivity of these agents. The ability to

selectively functionalize the ring allows for the fine-tuning of properties such as potency,

selectivity, and environmental persistence. For example, derivatives created from this

building block have been investigated for their efficacy against various plant pathogens.[3][6]

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Bromo-4-tert-butyl-1,3-thiazole is not widely

available. However, based on data for structurally related brominated aromatic and heterocyclic

compounds, the following precautions are strongly advised.[7][8][9]

Hazard Classification (Anticipated):

Harmful if swallowed, in contact with skin, or if inhaled.

Causes skin irritation.

Causes serious eye irritation.

May cause respiratory irritation.

Personal Protective Equipment (PPE):
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Eye Protection: Use safety glasses with side shields or chemical goggles.

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

Avoid contact with skin, eyes, and clothing.

Avoid breathing dust, fumes, or vapor.

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

First Aid Measures:

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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